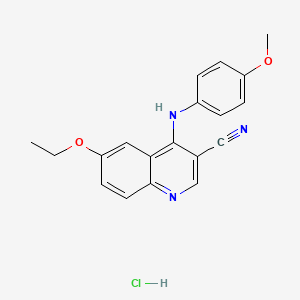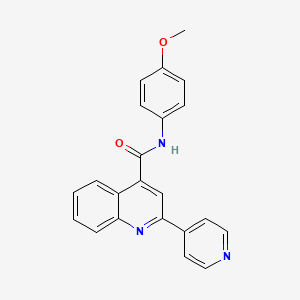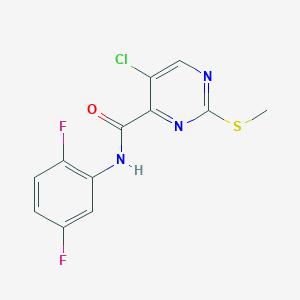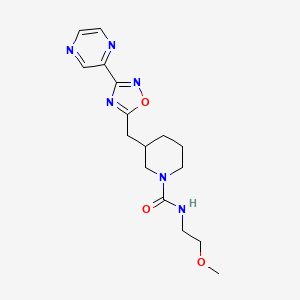![molecular formula C20H21N3O3S B2653950 3-(2,6-dimethylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 1008036-04-1](/img/structure/B2653950.png)
3-(2,6-dimethylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a 2,6-dimethylphenyl group, a nitro group, and a 5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine ring system. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the 2,6-dimethylphenyl group could have significant effects on the compound’s structure and properties .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. The nitro group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophilic attack. The 2,6-dimethylphenyl group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
Alkylation and Oxidation
The compound undergoes various chemical transformations like alkylation and oxidation. For instance, methylation and treatment with oxidizing agents can lead to the formation of sulfoxides and N-oxides. These transformations demonstrate the compound's potential for diverse chemical applications (Ohkata, Takee, & Akiba, 1985).
Synthesis of Antimicrobial and Anti-Proliferative Agents
The compound's derivatives are synthesized for antimicrobial and anti-proliferative activities. Such derivatives show potential in inhibiting pathogenic bacteria and in cancer cell line studies, indicating its relevance in pharmaceutical research (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Production of Benzoylnitrile Oxide
The compound can be used in reactions leading to benzoylnitrile oxide, a crucial intermediate in various chemical reactions, further expanding its applicability in synthetic chemistry (Otsuji, Tsujii, Yoshida, & Imoto, 1971).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition: Derivatives of the compound exhibit significant corrosion inhibition efficiency on mild steel in acidic environments. This implies potential applications in materials science, particularly in protecting metals against corrosion (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Electronic and Structural Analysis
- Electronic Structure Analysis: The compound's derivatives are analyzed for their electronic structures, providing insights into electron delocalization and tautomeric equilibrium. This information is vital for understanding its chemical behavior and potential applications in electronic materials (Aydogan, Turgut, Ocal, & Erdem, 2002).
Novel Synthetic Routes and Derivatives
- Synthesis of Novel Derivatives: Innovative synthetic routes are developed for creating new derivatives of the compound. These derivatives expand the range of potential applications, including in medicinal chemistry (Rajanarendar, Reddy, & Srinivas, 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
10-(2,6-dimethylphenyl)-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-11-6-5-7-12(2)18(11)22-19(27)21-17-13(3)20(22,4)26-16-9-8-14(23(24)25)10-15(16)17/h5-10,13,17H,1-4H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPORICQPWIMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=C(C=CC=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dimethylphenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2653870.png)

![tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2653873.png)





![N-isobutyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2653884.png)


